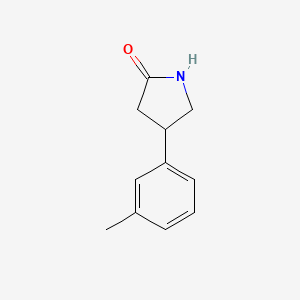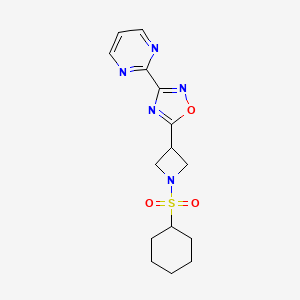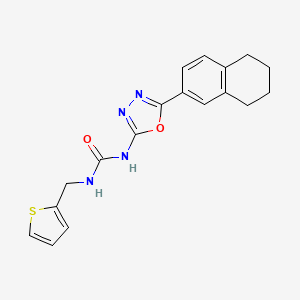![molecular formula C11H8N2O3 B2903308 (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 204187-94-0](/img/structure/B2903308.png)
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as 2-Cyanophenylalanine (2-CPA), is an important organic compound used in a variety of scientific research applications. It is a synthetic amino acid derivative of the amino acid alanine and is used as a building block in the synthesis of various peptides and proteins. 2-CPA is also used in enzymatic studies, where it can be used as a substrate or inhibitor of enzymes. This article will provide an overview of the synthesis method of 2-CPA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid involves the reaction of 2-cyanophenylamine with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Starting Materials
2-cyanophenylamine, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate
Reaction
Step 1: Dissolve 2-cyanophenylamine (1 equivalent) in ethanol and add ethyl acetoacetate (1.2 equivalents) and a catalytic amount of piperidine. Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and adjust the pH to 2-3 with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 3: Concentrate the ethyl acetate layer and dissolve the residue in a minimum amount of hot ethanol. Add sodium hydroxide to the solution until the pH reaches 9-10 and stir for 1 hour at room temperature., Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the ethyl acetate layer to obtain the final product, (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid.
Mechanism Of Action
The exact mechanism of action of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is not yet fully understood. However, it is believed that it acts as a substrate for various enzymes, which catalyze the reaction of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid with other molecules to form various products. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are not yet fully understood. However, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can act as a substrate for various enzymes, which can affect the activity of these enzymes.
Advantages And Limitations For Lab Experiments
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in aqueous medium at room temperature. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is a strong acid, and therefore must be handled with caution.
Future Directions
The potential future directions for research involving (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are numerous. One possible direction is to further investigate the biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, further research could be done to investigate the structure and function of various proteins that interact with (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, research could be done to investigate the potential therapeutic applications of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Finally, research could be done to investigate the potential use of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid in drug development.
Scientific Research Applications
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is widely used in scientific research for a variety of applications. It has been used as a substrate in enzymatic studies, where it can be used to study the activity of various enzymes. It has also been used in peptide synthesis, where it can be used as a building block in the synthesis of various peptides and proteins. Additionally, it has been used to study the structure and function of various proteins, as well as in the study of cell signaling pathways.
properties
IUPAC Name |
(E)-4-(2-cyanoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDSOIUMWQRET-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)



![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)


